N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 900641-82-9
VCID: VC4589363
InChI: InChI=1S/C18H19NO2S2/c1-13-7-9-16(10-8-13)23(20,21)19-14(2)11-15-12-22-18-6-4-3-5-17(15)18/h3-10,12,14,19H,11H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CSC3=CC=CC=C32
Molecular Formula: C18H19NO2S2
Molecular Weight: 345.48

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide

CAS No.: 900641-82-9

Cat. No.: VC4589363

Molecular Formula: C18H19NO2S2

Molecular Weight: 345.48

* For research use only. Not for human or veterinary use.

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide - 900641-82-9

Specification

CAS No. 900641-82-9
Molecular Formula C18H19NO2S2
Molecular Weight 345.48
IUPAC Name N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C18H19NO2S2/c1-13-7-9-16(10-8-13)23(20,21)19-14(2)11-15-12-22-18-6-4-3-5-17(15)18/h3-10,12,14,19H,11H2,1-2H3
Standard InChI Key SPEPQRSPYPTJKR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CSC3=CC=CC=C32

Introduction

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its molecular formula is C18H19NO2S2, with a molecular weight of 345.48 g/mol. This compound features a benzo[b]thiophene ring linked to a propanamine chain, which is further connected to a 4-methylbenzenesulfonamide moiety.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

Steps Involved:

  • Preparation of Intermediates: The process begins with preparing necessary intermediates such as benzo[b]thiophen derivatives.

  • Coupling Reactions: These intermediates are then coupled with appropriate reagents (e.g., sulfonyl chlorides) under controlled conditions.

  • Purification: Final products are purified using techniques like chromatography or crystallization.

While specific detailed protocols may vary based on starting materials and desired yields, these steps provide a general framework for synthesizing similar sulfonamides.

Biological Activities

Sulfonamides are known for their diverse biological activities:

Key Activities:

  • Antimicrobial Properties: Many sulfonamides inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.

  • Neuropharmacological Potential: Compounds with similar structures have been studied for modulating neuronal receptors.

These activities suggest potential applications in medicine and pharmacology.

Spectroscopic Analysis

To confirm the structure and purity of synthesized compounds like N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed:

Techniques Used:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about molecular structure by analyzing proton (13C^{13}\text{C}) signals.

  • Infrared Spectroscopy (IR): Helps identify functional groups within the molecule based on absorption patterns at specific wavelengths.

These analytical tools ensure that synthesized compounds meet required standards for further research or application.

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